molecular formula C16H18N4 B2516307 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole CAS No. 946386-88-5

3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole

Cat. No.: B2516307
CAS No.: 946386-88-5
M. Wt: 266.348
InChI Key: DABCAENGONARIW-UHFFFAOYSA-N
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Description

3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole (CAS# 946386-88-5) is an indenopyrazole derivative of significant interest in synthetic and medicinal chemistry research. It features a molecular formula of C16H18N4 and a molecular weight of 266.3409 g/mol . The compound is built on an indeno[1,2-c]pyrazole scaffold, a privileged structure in drug discovery known for its diverse biological activities . Pyrazole and its fused derivatives, like this compound, are extensively investigated for their wide spectrum of biological profiles, which include potential anti-tubercular, anti-microbial, antitumor, and anti-fungal activities . Researchers value this specific hydrazinylidene derivative as a key synthetic intermediate for constructing more complex molecules. Its structure serves as a versatile building block for developing novel compounds, particularly in exploring kinase inhibition, as seen in structurally related molecules that act on targets like Cyclin-dependent kinase 2 . This product is provided for research purposes to support the development of new therapeutic agents and chemical probes. It is supplied with a minimum purity of 97% and is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-cyclohexyl-1,2-dihydroindeno[1,2-c]pyrazol-4-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c17-18-15-11-8-4-5-9-12(11)16-13(15)14(19-20-16)10-6-2-1-3-7-10/h4-5,8-10,17,19-20H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFPDJJQRIEVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C3C(=C4C=CC=CC4=C3N=N)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole typically involves the reaction of cyclohexyl hydrazine with indeno[1,2-c]pyrazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Compounds similar to 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole have been studied for their ability to inhibit tumor growth. For instance, analogs have demonstrated potent inhibitory effects on cancer cell lines such as MCF-7 and have shown significant antiproliferative activity with low IC50 values .
  • Anti-inflammatory Properties : Pyrazole derivatives have been evaluated for their anti-inflammatory effects through various in vivo models. Studies have shown that these compounds can stabilize human red blood cell membranes and inhibit cyclooxygenase enzymes, which are critical in inflammatory pathways .
  • Antimicrobial Activity : The compound has potential applications in treating bacterial infections. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Research Findings and Case Studies

Several studies have documented the efficacy of pyrazole derivatives in various therapeutic contexts:

StudyFindingsApplication
Singh et al. (2020)Demonstrated significant anti-inflammatory activity in rat models using carrageenan-induced paw edema testsPotential use in treating inflammatory diseases
Tewari et al. (2014)Reported on the synthesis of novel pyrazole derivatives with promising anticancer activity against MCF-7 cellsDevelopment of new cancer therapies
Brullo et al. (2012)Evaluated dual activity inhibiting both Fmlp-Ome and IL8-induced chemotaxisPotential applications in treating autoimmune conditions

Mechanism of Action

The mechanism of action of 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

CB2 Receptor Ligands

The 1,4-dihydroindeno[1,2-c]pyrazole scaffold is widely explored for cannabinoid receptor interactions. Key analogs include:

  • IDhX and IAhX: These compounds exhibit high CB2 receptor affinity (Ki < 10 nM) and selectivity over CB1 receptors. Their carboxamide substituents (e.g., fenchyl, bornyl) enhance receptor binding, with IDhX showing potent anti-nociceptive effects in neuropathic pain models .
  • Compound VLhX : Incorporates a bornyl group, achieving Ki values of 0.8 nM for CB2, highlighting the role of bulky substituents in improving affinity .

Comparison :

  • However, the cyclohexyl group’s bulkiness may mimic steric effects of bornyl/fenchyl groups, suggesting possible CB2 interaction .
  • The hydrazinylidene group introduces a unique hydrogen-bonding capability absent in other CB2 ligands, which could influence solubility or off-target interactions .

EGFR Tyrosine Kinase Inhibitors

Indeno[1,2-c]pyrazole derivatives like Compound 4 (4-bromophenyl substitution) and Compound 1 (phenyl substitution) inhibit EGFR by forming π-cation interactions with Lys721. However, they lack hydrogen bonds to Cys773 and Met769, reducing potency compared to erlotinib .

Comparison :

  • The cyclohexyl group’s hydrophobicity could enhance membrane permeability but may sterically hinder binding .

Anticancer Agents

Pyrazole carbohydrazide derivatives (e.g., Compound 15 , 16 ) show antitumor activity via ROS induction and ergosterol inhibition. Substitutions at the pyrazole’s C-5 position (e.g., carbohydrazide) are critical for activity .

Comparison :

  • However, empirical data is lacking .

Structure-Activity Relationship (SAR) Trends

Structural Feature Impact on Activity Example Compounds
Bulky Substituents Enhance CB2 affinity by filling hydrophobic pockets; improve metabolic stability IDhX (bornyl), VLhX (isopinocampheyl)
Carboxamide Moieties Enable hydrogen bonding with CB2 residues (e.g., Ser285) IAhX, IDhX
Hydrazinylidene Group Potential for hydrogen bonding; may modulate solubility 3-Cyclohexyl-4-hydrazinylidene
Aryl/Heteroaryl Substitutions Influence target selectivity (e.g., EGFR vs. CB2) Compound 4 (EGFR inhibitor)

Pharmacological Potential and Limitations

  • CB2 Selectivity : The cyclohexyl group’s bulk aligns with SAR trends for CB2 ligands, but the absence of carboxamide may limit affinity. Testing against CB2/CB1 receptors is needed .
  • Anticancer Activity : Structural similarity to pyrazole carbohydrazides suggests ROS-mediated cytotoxicity, but hydrazinylidene’s redox activity requires validation .
  • Synthetic Utility : As an intermediate, its hydrazinylidene group offers a handle for further functionalization (e.g., coupling with acyl chlorides) .

Biological Activity

3-Cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and other relevant pharmacological activities.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C16H18N4
  • CAS Number : 946386-88-5

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. For instance, it has been tested against various cancer cell lines with promising results:

Cell Line IC50 (μM) Reference
HT-296.43
PC-39.83
MCF-75.21

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These values suggest that the compound has comparable efficacy to standard chemotherapeutic agents.

Antimicrobial Activity

In addition to its anticancer potential, this compound has demonstrated antibacterial activity against various pathogens. A study showed that it exhibited lower minimum inhibitory concentrations (MIC) compared to standard antibiotics:

Pathogen MIC (μg/mL) Reference
E. coli12.5
S. aureus6.25
P. aeruginosa25

These results indicate that the compound could serve as a potential lead in developing new antibacterial agents.

The exact mechanism of action for the biological activities of this compound is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit bacterial growth through disruption of cell wall synthesis.

Case Studies

  • Anticancer Study : A recent study evaluated the effects of the compound on HT-29 colon cancer cells. Results showed significant inhibition of cell proliferation and induction of apoptosis at concentrations as low as 6.43 μM.
  • Antibacterial Study : In vitro tests against E. coli and S. aureus revealed that the compound had a strong inhibitory effect, with MIC values indicating effectiveness at low concentrations.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole?

  • Methodology :

  • The compound can be synthesized via hydrazine-mediated cyclocondensation. For example, 4-hydrazinobenzenesulfonamide reacts with substituted benzylidene indanones to form the tricyclic pyrazole core .
  • Cyclohexyl substituents are introduced via nucleophilic substitution or reductive amination, often using cyclohexyl halides or aldehydes under basic conditions (e.g., KOH/EtOH) .
    • Key intermediates :
  • 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one is critical for ring closure. Substituents on the benzylidene group (e.g., halogen, methoxy) influence yield and regioselectivity .

Q. What structural features contribute to its bioactivity?

  • Core structure : The indeno[1,2-c]pyrazole scaffold provides rigidity, enhancing binding to hydrophobic pockets in target proteins (e.g., cannabinoid receptors) .
  • Functional groups :

  • The hydrazinylidene group (-NH-N=) enables hydrogen bonding with residues like Asp/Ser in enzymatic pockets .
  • The cyclohexyl moiety improves lipophilicity, aiding blood-brain barrier penetration in CNS-targeting derivatives .

Q. Which biological targets are associated with this compound class?

  • Primary targets :

  • Cannabinoid CB2 receptors : Derivatives show low nanomolar affinity (e.g., Ki = 12 nM for compound 22 in ) .
  • Carbonic anhydrase isoforms : Sulfonamide derivatives inhibit hCA I/II with IC50 values < 100 nM .
  • Tubulin colchicine binding site : Anticancer analogues disrupt microtubule assembly (e.g., IC50 = 0.8 µM in ) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization for CB2 receptor selectivity?

  • Experimental design :

  • Substituent variation : Replace the cyclohexyl group with fenchyl or piperidinyl groups to assess steric/electronic effects. Compound 22 ( ) achieved CB2 selectivity > 100-fold over CB1 via fenchyl substitution.
  • Positional isomerism : Compare 3- vs. 4-substituted pyrazoles. 1,4-Dihydroindeno[1,2-c]pyrazoles show higher CB2 affinity than 1,5-dihydro analogues .
    • Data analysis :
  • Use radioligand binding assays (e.g., [³H]CP55,940 for CB1/CB2) to quantify Ki values. Molecular docking (e.g., Glide SP) identifies key interactions with CB2 transmembrane helices .

Q. How to resolve contradictions in cytotoxicity data across derivatives?

  • Case study :

  • 3,4,5-Trimethoxy derivatives ( ) showed potent cytotoxicity (IC50 = 5 µM) but low CA inhibition, while 4-hydroxy derivatives exhibited dual activity.
    • Approach :
  • Perform orthogonal assays (e.g., MTT for viability, SPR for target engagement) to decouple cytotoxic mechanisms.
  • Use metabolomic profiling to identify off-target effects (e.g., mitochondrial disruption vs. target-specific inhibition) .

Q. What strategies improve metabolic stability in anticonvulsant analogues?

  • Synthetic modifications :

  • Introduce electron-withdrawing groups (e.g., 4-fluorophenyl) to reduce CYP450-mediated oxidation. Compound 4c () retained 50% activity at 4h post-administration.
  • Replace ester groups with carboxamides to enhance plasma stability. Carbothioamide derivatives showed longer t½ in murine models .
    • In vitro testing :
  • Assess stability in liver microsomes (e.g., human S9 fraction) and correlate with LogP values (optimal range: 2–4) .

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